![molecular formula C6H6FIN2O2 B2586342 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1429418-14-3](/img/structure/B2586342.png)
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular weight of 284.03 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6FIN2O2/c7-1-2-10-3-4 (8)5 (9-10)6 (11)12/h3H,1-2H2, (H,11,12)
. This indicates that the compound contains carbon, hydrogen, fluorine, iodine, nitrogen, and oxygen atoms. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 284.03 .Scientific Research Applications
Radiochemistry and PET Imaging
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has applications in positron emission tomography (PET) imaging. Here’s how:
- IDO1 Imaging : IDO1 (indoleamine 2,3-dioxygenase 1) plays a crucial role in tryptophan metabolism and is implicated in cancer and other diseases. Researchers use radiolabeled derivatives of this compound (e.g., ) to visualize IDO1 activity noninvasively.
Antimicrobial Research
The compound’s structure suggests potential antimicrobial properties. Researchers explore its derivatives for combating infections. Here’s a glimpse:
- 1,2,3-Triazole Hybrids : By incorporating 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, scientists aim to create novel antimicrobial agents .
Chemical Biology and Beyond
Beyond the specific fields mentioned, 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid contributes to chemical biology, materials science, and more. Its reactivity, functional groups, and potential interactions continue to inspire research.
Read the full review on piperidine derivatives Learn more about IDO1 PET imaging Explore 1,2,3-triazole hybrids
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZNHIOHIJREAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1429418-14-3 |
Source
|
Record name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.